molecular formula C19H16ClN3O2S B2879179 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 361477-34-1

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No. B2879179
CAS RN: 361477-34-1
M. Wt: 385.87
InChI Key: BDCFJDPLXJZLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide” is a complex organic compound that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a phenoxy group, and an acetamide group . It belongs to the class of compounds known as pyrazolines, which are nitrogen-based heterocyclic compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Katariya, Vennapu, and Shah (2021) focused on the synthesis of novel heterocyclic compounds, including those related to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide, demonstrating significant anticancer and antimicrobial activities. These compounds were synthesized incorporating oxazole, pyrazoline, and pyridine moieties, showing high potency in anticancer activity and effective in vitro antibacterial and antifungal activities. The molecular docking studies further highlighted their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Insecticidal Properties

Research conducted by Rashid et al. (2021) explored the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives against the cotton leafworm, Spodoptera littoralis. The study synthesized a variety of derivatives, among which compounds exhibited excellent insecticidal results. This research underlines the potential of phenoxyacetamide derivatives in agricultural pest control, marking a step forward in the development of safer and more effective insecticides (Rashid et al., 2021).

Synthesis and Biological Evaluation

Another study by Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, including pyrazolo[4,3-d]-pyrimidine derivatives, starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug, doxorubicin. The findings suggest the therapeutic potential of these derivatives as both antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFJDPLXJZLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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